(2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid methyl ester
CAS No.: 549504-45-2
Cat. No.: VC0022142
Molecular Formula: C5H9N3O3
Molecular Weight: 159.145
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 549504-45-2 |
|---|---|
| Molecular Formula | C5H9N3O3 |
| Molecular Weight | 159.145 |
| IUPAC Name | methyl (2S)-3-azido-2-hydroxy-2-methylpropanoate |
| Standard InChI | InChI=1S/C5H9N3O3/c1-5(10,3-7-8-6)4(9)11-2/h10H,3H2,1-2H3/t5-/m0/s1 |
| Standard InChI Key | IFZQXKZFIXWPKR-YFKPBYRVSA-N |
| SMILES | CC(CN=[N+]=[N-])(C(=O)OC)O |
Introduction
(2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid methyl ester is a small organic molecule that belongs to the class of azido-containing esters. The compound's name indicates the presence of an azide group (-N₃), a hydroxyl group (-OH), and a methyl ester functional group (-COOCH₃). The stereochemistry at the second carbon (C2) is specified as (S), which denotes its spatial configuration.
This compound has potential applications in synthetic organic chemistry, particularly as an intermediate in the synthesis of pharmaceuticals, peptides, or other biologically active molecules.
Molecular Formula
The molecular formula of (2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid methyl ester is C5H9N3O3.
Structural Features
The structure consists of:
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A central carbon atom (C2) bonded to:
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A hydroxyl group (-OH),
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A methyl group (-CH₃),
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A carboxylic acid derivative in the form of a methyl ester (-COOCH₃).
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Another carbon atom (C3) bonded to an azide group (-N₃).
Molecular Weight
The molecular weight is approximately 159.14 g/mol, calculated based on its molecular formula.
Stereochemistry
The designation "(2S)" indicates that the configuration around the second carbon atom is stereochemically defined as "S" (from Latin sinister, meaning left), following Cahn-Ingold-Prelog priority rules.
Synthesis
The synthesis of (2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid methyl ester typically involves:
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Starting Material: A precursor such as 2-hydroxy-2-methylpropanoic acid.
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Azidation Reaction: Introducing the azide group via nucleophilic substitution using sodium azide (NaN₃) or similar reagents.
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Esterification: Reacting with methanol in the presence of an acid catalyst to form the methyl ester.
Pharmaceutical Intermediates
Azido esters are often used as intermediates in drug synthesis due to their reactivity and ability to participate in click chemistry reactions, such as:
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Azide-alkyne cycloaddition to form triazoles, which are important pharmacophores in medicinal chemistry.
Bioconjugation
The azide functional group can be used for bioconjugation purposes, enabling the attachment of small molecules or polymers to biological macromolecules.
Reactivity
The azide group is highly reactive and can participate in:
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Click chemistry reactions (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition).
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Reduction to amines under hydrogenation or Staudinger reaction conditions.
Safety Considerations
Azides are potentially explosive under certain conditions, particularly when heated or subjected to shock. Proper handling procedures must be followed:
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Store at low temperatures.
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Avoid exposure to strong acids or bases.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C5H9N3O3 |
| Molecular Weight | ~159.14 g/mol |
| Functional Groups | Azide (-N₃), Hydroxyl (-OH), Methyl Ester (-COOCH₃) |
| Stereochemistry | (S)-configuration at C2 |
| Reactivity | High reactivity due to azide group |
| Applications | Pharmaceuticals, bioconjugation |
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